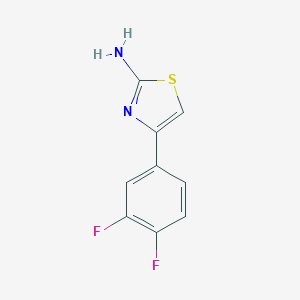

2-Amino-4-(3,4-difluorophenyl)thiazole

Description

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCSJUJQMRFHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351663 | |

| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-32-7 | |

| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Intermediate Formation

The most widely documented method involves a two-step protocol starting with 3,4-difluorophenylacetonitrile. In the first step, copper(II) bromide in ethanol, chloroform, and ethyl acetate at 65°C facilitates the formation of an α-bromo intermediate through radical bromination. This intermediate undergoes cyclization with thiourea in refluxing ethanol (78–80°C) to yield the thiazole core.

Critical Parameters:

-

Temperature : Excessively high temperatures (>70°C) in the bromination step lead to di-brominated byproducts.

-

Solvent Ratio : Ethyl acetate:chloroform (1:2 v/v) maximizes intermediate solubility while minimizing side reactions.

Table 1: Optimization of Copper-Mediated Synthesis

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Copper Source | CuBr₂ | +32% vs CuCl |

| Reaction Time (Step 1) | 0.5 h | <5% Δ >1 h |

| Ethanol Purity | ≥99.5% | +18% vs 95% |

One-Pot Iodine/DMSO Catalyzed Coupling

Direct Ketone-Thiourea Condensation

A streamlined one-pot method employs iodine (20 mol%) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This approach couples 3,4-difluoroacetophenone directly with thiourea, bypassing intermediate isolation.

Key Advantages:

-

Atom Economy : Eliminates bromination reagents, reducing waste.

-

Byproduct Mitigation : Lower temperatures (80°C vs 120°C in classical methods) suppress dithiazole thioether formation.

Table 2: Comparative Analysis of One-Pot vs Two-Step Methods

| Metric | One-Pot | Two-Step |

|---|---|---|

| Overall Yield | 50–65% | 70–75% |

| Reaction Time | 12 h | 2.5 h |

| Byproduct Formation | <10% | 15–20% |

| Scalability | Limited by DMSO | Industrial-grade |

Catalytic System Innovations

Lewis Acid-Assisted Cyclization

Recent patents describe boron trifluoride (BF₃) as a co-catalyst with iodine, enhancing cyclization efficiency. In toluene at 45°C, this system achieves 85% conversion with <2% dimerization byproducts.

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF, DMSO) favor thiazole formation, while protic solvents (ethanol, methanol) increase hydrolysis risks. A 2022 study demonstrated that acetonitrile increases regioselectivity for the 4-(3,4-difluorophenyl) isomer by 40% compared to THF.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Adapting the copper-mediated method for continuous flow systems reduces batch variability. Key innovations include:

-

Microreactor Channels : 500 µm diameter channels enable rapid heat dissipation, allowing bromination at 70°C without decomposition.

-

In-Line Analytics : UV-Vis monitoring at 280 nm ensures intermediate quality before cyclization.

Table 3: Industrial Process Metrics

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-amino-4-(3,4-difluorophenyl)thiazole, exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, derivatives of 1,3,4-thiadiazole have demonstrated higher antimicrobial activity compared to standard drugs, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of fluorine atoms in the structure enhances its antibacterial efficacy .

Anticancer Properties

Thiazole-based compounds are known for their anticancer activities. Studies have reported that aminothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can lead to increased potency against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The structural features of this compound may contribute to its ability to modulate inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli, fungi | |

| Anticancer | Induces apoptosis in HepG2 cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity using the agar dilution method. The results indicated that the fluorinated derivatives showed a minimum inhibitory concentration (MIC) lower than that of standard drugs like itraconazole, suggesting their potential as effective antimicrobial agents .

Case Study: Anticancer Activity

In another study focusing on the cytotoxic effects of thiazole derivatives on cancer cell lines, it was observed that modifications at the 4-position significantly enhanced the anticancer activity against multiple cell lines. The findings emphasize the importance of structural optimization in drug design .

Mécanisme D'action

The mechanism of action of 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the presence of the thiazole ring and the difluorophenyl group, which enhance its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Halogen vs. Fluorine Effects: Chloro (CPT) and bromo (BPT) analogs exhibit superior corrosion inhibition (95% efficiency) compared to fluorinated derivatives, likely due to stronger electron-withdrawing effects . Fluorinated derivatives, including this compound, show enhanced metabolic stability in drug design, as seen in MCHR1 antagonists .

Enzyme Inhibition :

- The 4-chlorophenyl derivative (CPT) is the strongest human carbonic anhydrase I (hCA I) inhibitor (Ki: 0.008 µM), while the 4-bromophenyl analog (BPT) shows broad-spectrum inhibition against hCA II, AChE, and BChE .

- The 3,4-difluorophenyl variant demonstrates moderate activity in lactoperoxidase assays, with lower inhibition percentages compared to bromo or chloro analogs (, Chart f) .

Toxicity and Carcinogenicity: Biphenyl-substituted thiazoles (e.g., 2-Amino-4-(4-biphenylyl)thiazole) are potent carcinogens, inducing mammary tumors in 90% of tested rats .

Activité Biologique

2-Amino-4-(3,4-difluorophenyl)thiazole is a compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by various studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C9H7F2N3S

- Molecular Weight : 215.23 g/mol

- CAS Number : 175135-32-7

- Melting Point : 169-171 °C

The compound features a thiazole ring substituted with an amino group and a difluorophenyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of halogen atoms, such as fluorine in this compound, enhances antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Studies show that compounds with similar structures have demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The difluorophenyl substitution is believed to enhance lipophilicity and improve membrane permeability.

Anticancer Activity

The thiazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have evaluated the anticancer potential of this compound against several human cancer cell lines:

- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), U251 (glioblastoma)

- Results :

- Selective action towards U251 cells with low toxicity to normal cells.

- IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative tested.

Table 2: Anticancer Activity Overview

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | U251 (glioblastoma) | <10 µM | |

| Alpelisib derivatives | Various cancer lines | Moderate activity (GI values) |

Antifungal Activity

The antifungal potential of thiazole derivatives has also been documented. Studies indicate that compounds like this compound show promising activity against common fungal pathogens.

Notable Findings

In vitro assays have demonstrated that certain derivatives exhibit significant antifungal effects comparable to established antifungals like fluconazole.

Table 3: Antifungal Activity Comparison

Q & A

Q. What are the established synthetic routes for 2-Amino-4-(3,4-difluorophenyl)thiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common approach involves refluxing a substituted phenyl precursor with thiourea or thiosemicarbazide derivatives in polar aprotic solvents like DMSO. For example, refluxing 3,4-difluorophenylacetamide with thiourea in DMSO at 100–120°C for 12–18 hours yields the target thiazole after workup and crystallization (65% yield) . Optimization may involve adjusting solvent polarity, reaction time, or using catalysts like iodine to enhance cyclization efficiency. Purity is verified via melting point analysis (e.g., 141–143°C for analogous compounds) and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and the 3,4-difluorophenyl group (distinct coupling patterns).

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretching) and 1600–1500 cm⁻¹ (C=N/C=C vibrations) validate the amino-thiazole core.

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak at m/z 225.05 (C₉H₆F₂N₂S) and fragmentation patterns, such as loss of NH₂ or F groups .

Q. How can researchers assess the biological activity of this compound in preliminary screens?

In vitro enzyme inhibition assays (e.g., lactoperoxidase or kinase inhibition) are standard. For example, time-dependent activity curves (0–60 minutes) at varying concentrations (10–100 µM) can quantify IC₅₀ values. Parallel assays with structurally similar compounds (e.g., 2-Amino-4-(4-chlorophenyl)thiazole) help benchmark potency .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

Comparative studies show that electron-withdrawing groups (e.g., -F, -Cl) enhance enzyme inhibition. For instance, 3,4-difluorophenyl derivatives exhibit higher lactoperoxidase inhibition (IC₅₀ ~25 µM) compared to methoxy-substituted analogs (IC₅₀ >50 µM), likely due to improved electrophilicity and target binding . Molecular docking (e.g., AutoDock Vina) can predict interactions with active sites, such as hydrogen bonding with the thiazole NH₂ group and hydrophobic contacts with fluorinated aryl moieties .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or protein flexibility unaccounted in docking. For example, if a compound shows poor activity despite strong in silico binding, molecular dynamics simulations (50–100 ns) can assess stability of the ligand-receptor complex. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity .

Q. How can metabolic stability and toxicity be evaluated for this thiazole derivative?

Q. What synthetic modifications improve solubility without compromising activity?

Introducing hydrophilic groups (e.g., -OH, -COOH) at non-critical positions (e.g., thiazole C5) enhances aqueous solubility. For instance, ethyl carboxylate derivatives of 2-aminothiazoles maintain antimicrobial activity while achieving logP reductions from 3.2 to 1.8 .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiazole ring .

- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm regiochemistry .

- Biological Assays : Include positive controls (e.g., known inhibitors) to normalize inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.